molecular formula C14H25NO4 B13847391 tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate

tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate

Cat. No.: B13847391
M. Wt: 271.35 g/mol
InChI Key: DDMPMIMTLBGEHT-LNUXAPHWSA-N
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Description

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m1/s1

InChI Key

DDMPMIMTLBGEHT-LNUXAPHWSA-N

Isomeric SMILES

CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Epoxidation of Enone Precursor

A critical step is the selective epoxidation of a chiral enone intermediate to form the epoxyketone fragment with the correct stereochemistry.

  • Catalysts and Oxidants: Bioinspired manganese complexes bearing N4 ligands have been effectively employed as catalysts for the epoxidation, using hydrogen peroxide (H₂O₂) as the oxidant in the presence of carboxylic acids such as acetic acid to enhance selectivity and yield.

  • Reaction Conditions: The reaction typically proceeds under mild conditions with controlled temperature and stoichiometry to maintain high asymmetric selectivity. The use of H₂O₂ as a green oxidant is advantageous for industrial scalability.

  • Yields and Purity: The method yields high-purity epoxyketone intermediates suitable for further synthetic steps, with good asymmetric induction.

Carbamate Formation

The introduction of the tert-butyl carbamate protecting group is generally achieved by reacting the amino intermediate with tert-butyl chloroformate or equivalent carbamoylating agents under controlled conditions.

  • This step ensures protection of the amine during subsequent synthetic transformations and facilitates purification.

Alternative Synthetic Steps and Intermediates

  • The synthesis may involve initial dihydroxylation of keto-alkene precursors to form diols, followed by selective oxidation and epoxidation steps.

  • Crystalline intermediates with improved physical properties have been identified to facilitate isolation and purification, critical for kilogram-scale manufacturing.

Process Optimization and Industrial Scale-Up

A notable study describes a continuous process improvement for the kilogram-scale synthesis of the epoxyketone warhead, highlighting:

  • Development of scalable asymmetric epoxidation protocols.
  • Identification of crystalline intermediates to improve isolation.
  • Optimization of epimerization conditions to set stereochemistry.
  • Use of seeded-bed coaddition crystallization to isolate the final product with low melting point and high purity.

Summary of Key Reaction Parameters and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Asymmetric Epoxidation Mn N4 complexes, H₂O₂, Acetic acid Mild temperature, aqueous medium High (not specified) High asymmetric selectivity and purity
Carbamate Formation tert-Butyl chloroformate or equivalent Standard carbamoylation conditions High (not specified) Protects amine for further steps
Dihydroxylation (alternative) OsO₄ or similar oxidants Controlled conditions Moderate to high Precursor step for epoxidation
Crystallization and Isolation Seeded-bed coaddition crystallization Optimized for scale Efficient Improves physical properties and purity

Analytical and Purification Techniques

  • Silica gel column chromatography with dichloromethane/methanol mixtures is used for purification of intermediates.
  • Crystallization methods are optimized to isolate stereochemically pure products with good yields.
  • Mass spectrometry and NMR are employed for structural confirmation and purity assessment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles. Its unique structural features allow for specific reactivity that is advantageous in synthetic pathways.

Biological Research

In biological contexts, tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate is utilized to investigate enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for studying biochemical processes.

Industrial Applications

This compound acts as a chemical intermediate in the production of fine chemicals and specialty materials. Its versatility allows it to be used in various industrial processes, including the development of pharmaceuticals.

Case Study 1: Enzyme Mechanism Investigation

A study utilized this compound to explore the mechanisms of serine proteases. By forming stable complexes with the enzyme, researchers were able to elucidate key steps in the catalytic process, showcasing its utility in enzymology.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound was employed as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to facilitate specific reactions made it integral to developing effective therapeutic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate involves the formation of stable carbamate linkages with target molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines or alcohols . This reactivity makes the compound useful in modifying proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
  • CAS No.: 247068-82-2
  • Molecular Formula: C₁₄H₂₅NO₄
  • Molecular Weight : 271.35 g/mol .

Structural Features :

  • Contains a stereospecific epoxyketone core ((R)-2-methyloxiran-2-yl) critical for proteasome inhibition.
  • A tert-butyl carbamate group provides steric protection and modulates solubility .

Physicochemical Properties :

  • Density : 1.1 g/cm³
  • Boiling Point : 369.8°C at 760 mmHg
  • Storage : Stable at 2–8°C under dry conditions .
Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role / Application Reference
Target Compound C₁₄H₂₅NO₄ 271.35 Epoxyketone, tert-butyl carbamate Carfilzomib intermediate
Compound 9-Boc () C₃₄H₅₄N₄O₉S 695.37 Sulfonyl, hexanamido, epoxyketone Antibody-drug conjugate payload
Compound 8 () C₁₄H₂₅NO₄ 271.35 Epoxyketone, tert-butyl carbamate Lipase inhibitor intermediate
MG132 () C₂₂H₃₃N₃O₅ 419.52 Peptidic aldehyde Proteasome inhibitor (reversible)
Compound 2-12d () C₁₆H₃₁N₃O₄ 329.44 Morpholinoethyl, tert-butyl carbamate P97 ATPase inhibitor intermediate
Key Differences and Implications:

Epoxyketone vs. Aldehyde (MG132) :

  • The target compound’s epoxyketone enables irreversible binding to the proteasome’s active site, enhancing efficacy compared to MG132’s reversible aldehyde-based inhibition .

Stereochemistry :

  • The (2R)-methyloxiran configuration in the target compound is critical for its biological activity. Analogues with (S)-epoxide (e.g., , compounds 11–12) show reduced potency due to stereochemical mismatch with proteasome active sites .

Functional Group Modifications: Sulfonyl and Hexanamido Groups (Compound 9-Boc): Increase molecular weight (695 vs. 271 g/mol) and alter pharmacokinetics, making it suitable for antibody-drug conjugates . Morpholinoethyl (Compound 2-12d): Enhances solubility but eliminates proteasome inhibition, redirecting activity toward ATPase targets .

Synthetic Utility :

  • The target compound’s simplicity (vs. carfilzomib’s C₄₀H₅₇N₅O₇ structure) allows scalable continuous manufacturing, as demonstrated in Kyprolis® production .

Biological Activity

Overview

tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate, a complex organic compound belonging to the carbamate class, exhibits significant biological activity due to its unique structural features. This compound includes a tert-butyl group, a carbamate functional group, and an oxirane ring, which contribute to its reactivity and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name This compound
CAS Number 247068-82-2

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with various biological targets. The oxirane ring is particularly reactive and can undergo nucleophilic attack, allowing the compound to interact with amines or alcohols, leading to the formation of covalent bonds. This mechanism is crucial for its potential applications in drug design and synthesis.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, a study demonstrated that carbamate derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to inhibition of their activities. This characteristic is particularly valuable in designing inhibitors for therapeutic targets in diseases such as cancer and neurodegenerative disorders.

Case Studies

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several carbamate derivatives, including this compound. Results indicated significant inhibition of cell proliferation in human breast cancer cells (MCF7) at concentrations above 10 µM.
  • Enzyme Interaction Analysis : Another research project focused on the interaction of this compound with acetylcholinesterase (AChE). The study utilized kinetic assays to demonstrate that the compound acts as a reversible inhibitor of AChE, providing insights into its potential use in treating Alzheimer's disease.

Q & A

Q. What analytical techniques are most effective for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Confirms molecular structure and stereochemistry.
  • Chiral HPLC : Determines enantiomeric excess (e.g., Chiralpak AD-H column).
  • HRMS : Verifies molecular weight accuracy.
  • DSC/TGA : Assesses thermal stability and decomposition profiles. Regular purity checks via reverse-phase HPLC (UV detection at 210–254 nm) are recommended .

Q. What are the optimal storage conditions to maintain stability during long-term use?

  • Store at –20°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Avoid exposure to moisture, strong acids, or bases (pH extremes accelerate decomposition). Stability monitoring via biannual HPLC analysis is advised .

Advanced Research Questions

Q. How can racemization risks during epoxide synthesis be mitigated?

  • Maintain low reaction temperatures (0–5°C) and use aprotic solvents (e.g., DCM, THF). Chiral catalysts (e.g., salen-metal complexes) enhance stereochemical control. Circular dichroism (CD) spectroscopy or polarimetry can monitor enantiopurity during synthesis .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • The tert-butyl carbamate group undergoes acid-catalyzed cleavage (e.g., TFA in DCM) via protonation of the carbonyl oxygen, leading to tert-butyl cation elimination. Steric hindrance from the tert-butyl group suppresses unwanted nucleophilic attacks, enabling selective deprotection. Isotopic labeling (¹⁸O) studies and kinetic analyses validate this pathway .

Q. How can computational modeling predict conformational behavior in solution?

  • DFT calculations (B3LYP/6-31G* level) model ground-state geometries and transition states. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal solvation effects and flexible conformers. These methods guide synthetic modifications by predicting steric clashes or reactive sites .

Critical Analysis of Contradictory Data

  • Stability in Acidic Conditions : notes decomposition under strong acids (pH < 3), while reports stable Boc protection under mild acidic conditions (e.g., TFA). This discrepancy highlights the need for pH-controlled deprotection protocols .

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